molecular formula C11H21NO3 B7479396 Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No.: B7479396
M. Wt: 215.29 g/mol
InChI Key: NKDUBHHPRRTYJO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is a piperidine derivative featuring a carboxylate ester at the 4-position and a 2-methoxyethyl substituent on the nitrogen atom. Piperidine carboxylates are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors. The 2-methoxyethyl group introduces an ether linkage, which may enhance solubility and metabolic stability compared to purely alkyl or aromatic substituents.

Preparation Methods

Synthetic Pathways for Piperidine-4-Carboxylate Core Formation

The piperidine-4-carboxylate core serves as the foundational structure for subsequent N-alkylation. Two primary methods dominate the literature:

Esterification of Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds via acid chloride intermediacy, with SOCl₂ acting as both a catalyst and dehydrating agent. Conditions involve cooling to 0°C during SOCl₂ addition, followed by 48-hour reflux in ethanol . This method achieves a 94% yield of ethyl piperidine-4-carboxylate, as confirmed by ¹H NMR analysis .

Reaction Summary:

Isonipecotic acid+EtOHSOCl2,0CRefluxEthyl piperidine-4-carboxylate\text{Isonipecotic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2, 0^\circ\text{C} \rightarrow \text{Reflux}} \text{Ethyl piperidine-4-carboxylate}

Alternative Routes via 4-Picoline Derivatives

Patent CN102887854B describes the oxidation of 4-picoline-2-carboxylic acid ethyl ester using phospho-molybdic acid and hydrogen peroxide, followed by catalytic hydrogenation with palladium charcoal . While this pathway targets 4-methylpiperidine-2-carboxylate, analogous strategies could adapt to piperidine-4-carboxylate synthesis by modifying starting materials .

N-Alkylation Strategies for 1-(2-Methoxyethyl) Substituent

Introducing the 2-methoxyethyl group at the piperidine nitrogen requires precise N-alkylation.

Direct Alkylation with 2-Methoxyethyl Methanesulfonate

A two-step protocol from ChemicalBook involves:

  • Base-Mediated Alkylation : 4-Aminopiperidine reacts with 2-methoxyethyl methanesulfonate in methyl isobutyl ketone (MIBK) under reflux with sodium carbonate .

  • Acid-Base Workup : The crude product is treated with HCl, extracted into dichloromethane (DCM), and crystallized from ethanol/ethyl acetate .

Key Data:

  • Yield : 9.5% (low yield attributed to competing side reactions)

  • Conditions : 22–25°C, 16-hour reaction time .

Catalytic Hydrogenation Approaches

The synthesis of related nipecotic acid derivatives employs palladium-catalyzed reductions for N-functionalization . Adapting this method, ethyl piperidine-4-carboxylate could undergo hydrogenation with 2-methoxyethyl halides or sulfonates in methanol, though literature specific to this compound remains sparse .

Integrated Synthesis: Combining Core and Substituent

A hypothetical integrated pathway merges Sections 1.1 and 2.1:

  • Step 1 : Synthesize ethyl piperidine-4-carboxylate via SOCl₂-mediated esterification .

  • Step 2 : N-alkylate with 2-methoxyethyl methanesulfonate in MIBK/Na₂CO₃ .

  • Step 3 : Purify via HCl acidification and ethanol/ethyl acetate recrystallization .

Optimization Opportunities:

  • Solvent Selection : Replacing MIBK with polar aprotic solvents (e.g., DMF) may improve alkylation efficiency .

  • Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reaction rates .

Comparative Analysis of Methodologies

MethodStarting MaterialReagents/ConditionsYieldReference
EsterificationIsonipecotic acidSOCl₂, EtOH, reflux94%
N-Alkylation4-Aminopiperidine2-Methoxyethyl mesylate, MIBK9.5%
Catalytic ReductionEthyl piperidine-4-carboxylatePd/C, H₂N/A

Critical Observations:

  • The esterification step (94% yield) is highly efficient, whereas N-alkylation remains a bottleneck (9.5% yield) .

  • Patent CN102887854B demonstrates that palladium-catalyzed reductions achieve 78–79% yields in analogous piperidine systems, suggesting potential for optimization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate serves as a reactant in the synthesis of various piperidine derivatives. These derivatives are essential for developing pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can lead to new chemical entities with desired properties.

Biology

In biological research, this compound is utilized to study biological pathways involving piperidine derivatives. Its structure enables researchers to investigate interactions with biological targets, such as receptors or enzymes, which may lead to insights into metabolic pathways and disease mechanisms.

Medicine

Piperidine derivatives, including this compound, are being explored for their therapeutic potential . Studies have indicated that these compounds may exhibit antimicrobial and anti-inflammatory properties, making them candidates for developing new medications .

Case Study 1: Pain Management

A study investigated the analgesic properties of piperidine compounds similar to this compound. The research demonstrated that these compounds could effectively antagonize pain responses in animal models, suggesting potential applications in pain management therapies .

Case Study 2: Neuroleptic Activity

Another study focused on the neuroleptic effects of related piperidine compounds. The findings indicated that certain derivatives could modulate neurotransmitter systems, providing a basis for developing new treatments for psychiatric disorders .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

Aromatic Substituents

  • Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) Substituent: 2-Chlorobenzyl. Key Data: Yield = 60.6%; IR (C=O) = 1738 cm⁻¹; LC-MS [M+H]⁺ = 282. Bioactivity: Acts as a selective butyrylcholinesterase (BChE) inhibitor. Comparison: The electron-withdrawing chlorine atom may reduce nucleophilicity during synthesis, contributing to lower yield compared to 3e.
  • Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e)

    • Substituent : 4-Methylbenzyl.
    • Key Data : Yield = 76.6%; IR (C=O) = 1733 cm⁻¹; LC-MS [M+H]⁺ = 262.
    • Bioactivity : Also a BChE inhibitor, with higher yield attributed to the electron-donating methyl group stabilizing intermediates.
  • Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate Substituent: 3-Fluorobenzyl. Key Data: Fluorine’s electronegativity may enhance metabolic stability and binding affinity through dipole interactions. No explicit yield or bioactivity data reported.

Alkyl and Ether Substituents

  • Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate Substituent: 2-Methoxyethyl. Key Data: The ether oxygen increases hydrophilicity compared to purely alkyl chains. No direct synthesis or bioactivity data available, but analogous compounds (e.g., ) suggest susceptibility to hydrolysis under basic conditions.
  • Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]piperidine-4-carboxylate (Benzethidine) Substituent: 2-(Benzyloxy)ethyl. Used in opioid receptor studies.

Heterocyclic Substituents

  • Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Substituent: 6-Methylpyridazin-3-yl. Key Data: The pyridazine ring may engage in π-π stacking or hydrogen bonding, altering receptor selectivity. No bioactivity reported.
  • Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Substituent: 6-Chloropyridazin-3-yl.

Ester Group Variations

  • Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate

    • Ester : Methyl.
    • Key Data : Methyl esters generally exhibit higher metabolic lability than ethyl esters. The bromine atom may facilitate cross-coupling reactions.
  • Ethyl 1-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate (47) Ester: Ethyl. Key Data: The quinolinone moiety adds planar rigidity, likely influencing binding to hydrophobic enzyme pockets.

Functionalized Derivatives

  • 5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives

    • Modification : Incorporates sulfonyl and oxadiazole groups.
    • Key Data : Demonstrated antibacterial activity against multiple strains. The sulfonyl group enhances stability, while the oxadiazole ring contributes to π-stacking interactions.
  • Ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate Modification: Amide-linked toluidine group.

Critical Analysis

  • Synthetic Accessibility : Aromatic substituents (e.g., benzyl) generally yield higher quantities than complex heterocycles, likely due to steric and electronic factors during nucleophilic substitution.
  • Bioactivity : Aromatic and heterocyclic substituents enhance target engagement but may reduce solubility. The 2-methoxyethyl group in the target compound balances hydrophilicity and flexibility, though direct activity data is lacking.
  • Stability : Ethyl esters are more hydrolytically stable than methyl esters, as seen in alkaline conditions (). Substituents with electron-withdrawing groups (e.g., chlorine) may accelerate ester hydrolysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate?

The compound is typically synthesized via nucleophilic substitution. One validated method involves reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-methoxyethane in the presence of an organic base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 50–60°C for 12–24 hours . Alternative approaches for similar piperidine derivatives use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and purity . Key considerations include solvent selection (e.g., aprotic solvents for minimizing hydrolysis) and stoichiometric control to avoid byproducts.

Q. How can spectroscopic methods characterize this compound?

  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (e.g., observed m/z 272.1862 [M+H]+ for similar derivatives) and fragmentation patterns, such as loss of methoxyethyl groups .
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR reveals distinct signals: δ 1.2–1.4 ppm (ester CH3_3), δ 3.3–3.5 ppm (methoxy CH3_3), and δ 3.6–4.2 ppm (piperidine and ethoxy protons). 13^13C NMR confirms carbonyl (170–175 ppm) and ether (55–60 ppm) carbons .
  • Infrared (IR): Peaks at ~1730 cm1^{-1} (ester C=O) and ~1100 cm1^{-1} (C-O-C) validate functional groups .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but sensitive to hydrolysis in acidic/basic conditions. Storage in anhydrous solvents (e.g., THF or DCM) at –20°C is recommended. Degradation studies via HPLC monitoring (C18 column, acetonitrile/water gradient) show <5% decomposition over 30 days when stored properly .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency by 15–20% .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity; THF balances reactivity and purity .
  • Temperature Control: Stepwise heating (40°C → 60°C) minimizes side reactions like ester hydrolysis .
  • Post-Synthesis Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can contradictions in biological activity data be resolved?

  • Comparative Assays: Test the compound alongside analogs (e.g., Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate) under standardized conditions (e.g., enzyme inhibition assays with IC50_{50} measurements) to isolate structural contributors to activity .
  • Dose-Response Studies: Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Molecular Docking: Simulate binding to targets (e.g., kinases or GPCRs) using software like AutoDock Vina to validate hypothesized mechanisms .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations: Analyze conformational stability in aqueous/lipid environments (e.g., GROMACS software) to assess membrane permeability .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxyethyl vs. cyanomethyl groups) with bioactivity using descriptors like logP and polar surface area .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability: 65–70%; BBB penetration: low) to prioritize in vivo studies .

Q. How can structural modifications enhance pharmacological properties?

  • Ester Hydrolysis Resistance: Replace the ethyl ester with a tert-butyl group to reduce susceptibility to esterases .
  • Bioisosteric Replacement: Substitute the methoxyethyl group with a thioether or cyclopropyl moiety to improve metabolic stability .
  • Prodrug Design: Introduce a hydrolyzable acetyl group on the piperidine nitrogen for targeted release in acidic environments (e.g., tumor tissues) .

Properties

IUPAC Name

ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-11(13)10-4-6-12(7-5-10)8-9-14-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDUBHHPRRTYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (26 g, 166 mmol) in ethanol (150 ml) was treated with potassium carbonate (41 g, 297 mmol) and 2-bromoethyl methyl ether (25 g, 179 mmol). After heating at reflux for 24 hours, the mixture was filtered and the solid washed with ethanol. The filtrate was concentrated in vacuo to yield the title compound (32.76 g, 92%); 1H NMR (CDCl3) 4.12 (2H, q, J=7.1 Hz), 3.51 (2H, t, J=5.7 Hz), 3.33 (3H, s), 2.92 (2H, m), 2.56 (2H, t, J=5.7 Hz), 2.33-1.71 (7H, m) and 1.25 (3H, t, J7.1 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
92%

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